5-Bromo-2-chloro-N-methylpyridin-3-amine
Overview
Description
5-Bromo-2-chloro-N-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48. The purity is usually 95%.
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Scientific Research Applications
Catalytic Amination Applications
- The compound demonstrates effectiveness in selective amination reactions catalyzed by palladium-Xantphos complexes. It primarily yields 5-amino-2-chloropyridine with high chemoselectivity and excellent isolated yield, showcasing its utility in synthetic organic chemistry (Ji, Li, & Bunnelle, 2003).
Chemoselective Functionalization
- 5-Bromo-2-chloro-N-methylpyridin-3-amine has been used for chemoselective functionalization. Catalytic conditions enable selective bromide substitution with secondary amines and primary anilines. This property is crucial for developing specific synthetic routes in medicinal and organic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Novel Pyridine Derivatives
- In the realm of medicinal chemistry, this compound is pivotal in synthesizing novel pyridine derivatives. These derivatives exhibit potential biological activities, such as anti-thrombolytic and biofilm inhibition properties, demonstrating its importance in drug discovery and development (Ahmad et al., 2017).
Crystallography and X-ray Analysis
- The compound has been studied for its regioselective displacement reaction properties using X-ray crystallography. Understanding its crystal structure and molecular interactions is vital for material science and pharmaceutical research (Doulah et al., 2014).
Handling in Large-Scale Production
- Research on this compound includes its safe handling and oxidation in large-scale production. This is crucial for industrial chemistry, particularly in the manufacturing of complex organic compounds (Agosti et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation processes.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may affect pathways related to carbon–carbon bond formation.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
It’s known that similar compounds used in suzuki–miyaura cross-coupling reactions benefit from exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
5-bromo-2-chloro-N-methylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFPZUWFKKUAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC(=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274127 | |
Record name | 5-Bromo-2-chloro-N-methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-71-0 | |
Record name | 5-Bromo-2-chloro-N-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886372-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-N-methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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